2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride
Description
2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride is a substituted phenethylamine derivative with a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, linked to an ethylamine backbone. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. Its molecular formula is C₉H₁₁FNO·HCl, with a molar mass of 205.65 g/mol . The compound is identified by multiple synonyms and registry numbers, including RN 1188265-24-8 and MDL number 1000533-03-8, indicating its established presence in chemical databases .
Structurally, the compound’s electronic profile is influenced by the electron-withdrawing fluorine and electron-donating methoxy groups, which modulate its reactivity and interactions with biological targets. This balance makes it a candidate for further pharmacological exploration, particularly in neurotransmitter receptor modulation.
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKBSWOIJWNLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660906 | |
| Record name | 2-(5-Fluoro-2-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000533-03-8 | |
| Record name | 2-(5-Fluoro-2-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride, a compound with notable pharmacological properties, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its interaction with neurotransmitter systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its phenyl ring substituted with a fluorine atom and a methoxy group, contributing to its unique biological properties. Its molecular formula is CHClFNO, with a molecular weight of approximately 219.66 g/mol.
The biological activity of 2-(5-fluoro-2-methoxyphenyl)ethanamine hydrochloride primarily involves its interaction with serotonin receptors. It has been identified as a selective agonist for the 5-HT receptor, which plays a critical role in mood regulation and appetite control. The compound's mechanism can be summarized as follows:
- Molecular Targets : Interaction with serotonin (5-HT) receptors, particularly 5-HT, influencing neurotransmission pathways.
- Pathways Involved : Modulation of signaling pathways that affect mood, cognition, and behavior, potentially leading to antidepressant effects .
Neurotransmitter Interaction
Research indicates that 2-(5-fluoro-2-methoxyphenyl)ethanamine hydrochloride exhibits significant binding affinity to serotonin receptors. Specifically, studies have shown:
- 5-HT Receptor Agonism : The compound demonstrates potent agonistic activity at the 5-HT receptor, with an EC value in the low nanomolar range (approximately 23 nM), indicating high potency in activating this receptor .
- Selectivity Profile : It shows selectivity over other serotonin receptor subtypes, such as 5-HT and 5-HT, which is crucial for minimizing side effects related to cardiovascular issues associated with 5-HT activation .
Antidepressant-Like Activity
In preclinical models, particularly the forced swim test in mice, compounds structurally related to 2-(5-fluoro-2-methoxyphenyl)ethanamine hydrochloride have demonstrated antidepressant-like effects. These findings suggest its potential utility in treating mood disorders .
Table 1: Summary of Biological Activity Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Cyclopropyl Modifications
Several cyclopropyl-containing derivatives demonstrate how structural rigidity impacts receptor binding and selectivity:
- 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-substituted methanamine hydrochlorides (e.g., Compounds 35, 36, 37 in ): These compounds feature a cyclopropane ring fused to the phenyl group, introducing conformational constraints. The cyclopropyl group enhances selectivity for serotonin receptors (e.g., 5-HT2C) by restricting rotational freedom, as shown in their NMR data (e.g., 1H NMR shifts at δ 6.60–7.30 ppm for aromatic protons) .
- N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine Hydrochloride (29) : Substitution with a 2-methoxyphenyl group on the ethylamine chain alters steric interactions, evidenced by distinct 13C NMR signals (e.g., δ 52.8 ppm for the methoxy carbon) .
Key Difference : Cyclopropyl derivatives exhibit higher receptor subtype selectivity compared to the parent compound, likely due to reduced conformational flexibility .
Indole-Based Ethanamine Derivatives
- 2-(5-Ethyl-1H-indol-3-yl)ethanamine hydrochloride (Compound 2, ) : The indole ring forms hydrogen bonds with HSP90 residues (e.g., GLU527 and TYR604), a mechanism absent in the methoxyphenyl-based parent compound .
- 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride : Benzyl substitution enhances lipophilicity (logP ~2.8), contrasting with the more polar 2-(5-fluoro-2-methoxyphenyl)ethanamine hydrochloride (logP ~1.2) .
Key Difference : Indole derivatives prioritize protein interaction via aromatic stacking, whereas the parent compound’s activity may rely on electrostatic interactions with its methoxy and fluorine groups.
Phenethylamine Derivatives with Substituent Variations
Substituent position and electronic effects significantly alter biological activity:
- C₉H₁₁FNO·HCl for the parent compound) .
- 2C-series psychedelics (e.g., 2C-T-7 hydrochloride, ) : These feature larger substituents (e.g., propylthio groups) that enhance affinity for serotonin 5-HT2A receptors but increase toxicity risks .
Key Difference : Substituent positioning dictates receptor affinity and metabolic stability. The parent compound’s 5-fluoro-2-methoxy arrangement balances potency and safety.
Preparation Methods
General Synthetic Strategy
The compound can be synthesized through a multi-step process starting from appropriately substituted aromatic precursors. The key steps generally include:
- Introduction of the fluoro and methoxy groups on the benzene ring.
- Construction of the ethanamine side chain via reduction or substitution reactions.
- Formation of the hydrochloride salt to obtain the final compound.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 5-Fluoro-2-methoxybenzaldehyde or 5-fluoro-2-methoxybenzyl chloride are commonly used as starting aromatic compounds.
- Ethanolamine or ethylamine derivatives serve as the nitrogen source for the ethanamine side chain.
Synthetic Routes
Route A: Reductive Amination
- Aldehyde Formation: Starting from 5-fluoro-2-methoxybenzaldehyde, the aldehyde group is reacted with ammonia or an amine source to form an imine intermediate.
- Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield 2-(5-fluoro-2-methoxyphenyl)ethanamine.
- Salt Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt.
Route B: Nucleophilic Substitution
- Halide Intermediate: 5-fluoro-2-methoxybenzyl chloride is reacted with an excess of ammonia or ethylenediamine under controlled conditions.
- Substitution Reaction: The nucleophilic amine attacks the benzylic chloride to form the ethanamine derivative.
- Purification and Salt Formation: The product is purified and converted to the hydrochloride salt by acid treatment.
Route C: Wittig or Related Olefination Followed by Reduction
- Wittig Reaction: A Wittig reagent derived from 5-fluoro-2-methoxybenzyl chloride reacts with an aldehyde to form a styrene-type intermediate.
- Hydrogenation: The double bond is reduced to form the ethylamine side chain.
- Amination and Salt Formation: The intermediate is converted to the amine and then to the hydrochloride salt.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Aldehyde to Imine | Ammonia or primary amine, room temp | 80-90 | Imine formation monitored by TLC |
| Imine Reduction | NaBH4 in methanol, 0-25°C | 85-95 | Avoid over-reduction |
| Halide Substitution | NH3 or ethylenediamine, reflux | 70-85 | Requires careful control of temperature |
| Wittig Olefination | Phosphonium ylide, THF, inert atmosphere | 75-90 | Sensitive to moisture |
| Hydrogenation | H2, Pd/C catalyst, room temp to 50°C | 90-98 | High pressure may be required |
| Salt Formation | HCl in ethanol or ether, 0-25°C | Quantitative | Ensures product stability |
Purification and Characterization
- The hydrochloride salt is typically purified by recrystallization from ethanol or ethyl acetate.
- Characterization includes melting point determination, NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
Research Findings and Optimization
- The reductive amination route is favored for its straightforwardness and high yield.
- Use of mild reducing agents minimizes side reactions and degradation.
- The nucleophilic substitution route requires careful control to avoid poly-substitution or side reactions.
- Conversion to the hydrochloride salt improves compound stability and facilitates handling in pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Reductive Amination | Aldehyde → Imine → Reduction → Salt | High yield, mild conditions | Requires pure aldehyde |
| Nucleophilic Substitution | Halide + Amine → Substitution → Salt | Simple reagents, direct route | Possible side reactions |
| Wittig + Hydrogenation | Olefination → Hydrogenation → Salt | Versatile, can introduce variations | More steps, sensitive reagents |
Q & A
Q. What are the validated synthetic routes for 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves cyclopropane ring formation and subsequent functionalization. For example, General Method B ( ) employs methanol as a solvent with radical initiators (e.g., peroxides) and bases (e.g., NaOH) to generate cyclopropyl intermediates. Post-synthesis, hydrochloric acid is used to isolate the hydrochloride salt. Key factors include:
- Temperature control : Excess heat may degrade the methoxy or fluoro substituents.
- Reagent stoichiometry : Overuse of radical initiators can lead to side products.
- Purification : Column chromatography or recrystallization improves purity, as confirmed by HRMS (e.g., ESI-MS m/z 137.1 [M+H]+ in ).
Q. How is structural characterization performed for this compound, and what analytical benchmarks are critical?
Characterization relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) ( ). For example:
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt ().
- Stability : Store at –20°C in sealed containers to prevent hydrolysis of the methoxy group (). Degradation under UV light or humidity requires periodic HPLC-UV validation ().
Advanced Research Questions
Q. How does the compound interact with serotonin receptors (e.g., 5-HT2C), and what methodologies assess functional selectivity?
This compound’s structural analogs (e.g., cyclopropylmethylamine derivatives) exhibit 5-HT2C receptor agonism with subtype selectivity ( ). Methodologies include:
- Radioligand binding assays : Competitive displacement of [3H]-mesulergine quantifies affinity (IC50 values).
- Functional selectivity assays : Measurement of β-arrestin recruitment vs. G-protein coupling (e.g., TR-FRET) identifies biased signaling .
- Chiral resolution : Enantiomers (e.g., (+)-26 and (–)-26 in ) show divergent receptor activation profiles.
Q. How can researchers resolve contradictions in pharmacological data across studies?
Discrepancies in receptor binding or metabolic stability often arise from:
- Stereochemical variability : Use chiral chromatography (e.g., Chiralpak IA) to isolate enantiomers ().
- Impurity profiles : LC-MS/MS detects trace side products (e.g., dehalogenated analogs) that may interfere with assays ().
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and incubation times to minimize variability ().
Q. What computational strategies predict substituent effects on bioactivity and metabolic stability?
- QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (e.g., fluoro vs. chloro) with logD and CYP450 inhibition ().
- Docking simulations : AutoDock Vina predicts binding poses in 5-HT2C homology models ().
- Metabolite ID : In silico tools (e.g., Meteor Nexus) forecast Phase I/II metabolism, guiding structural optimization ().
Q. How does the compound’s fluorinated aromatic ring influence its physicochemical and biological properties?
- Electron-withdrawing effects : The 5-fluoro group enhances metabolic stability by reducing CYP2D6-mediated oxidation ().
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration ().
- Bioisosterism : Fluorine may mimic hydroxyl groups in receptor interactions, as seen in 5-HT2C binding studies ().
Q. What comparative studies exist between this compound and its structural analogs?
| Analog | Structural Difference | Biological Impact |
|---|---|---|
| 2-(3-Bromophenyl) derivative | Bromine substituent at position 3 | Lower 5-HT2C affinity (IC50 ↑ 30%) |
| 2-(Thiophen-2-yl) derivative | Thiophene replaces phenyl | Enhanced metabolic clearance (t1/2 ↓ 50%) |
| Non-cyclopropyl derivatives | Open-chain ethanamine backbone | Loss of receptor selectivity () |
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure forms?
Q. How can researchers mitigate risks associated with handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
